molecular formula C16H14N2OS B7615518 3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one

3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one

Cat. No.: B7615518
M. Wt: 282.4 g/mol
InChI Key: OXSXXSXVOBHMMD-UHFFFAOYSA-N
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Description

3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzoic acid derivatives and 4-methylthiobenzyl chloride.

    Amidation and Cyclization: The 2-aminobenzoic acid derivative undergoes amidation with 4-methylthiobenzyl chloride to form an intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the quinazolinone core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of quinazolinone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]quinazolin-4-one
  • 3-[(4-Methoxyphenyl)methyl]quinazolin-4-one
  • 3-[(4-Nitrophenyl)methyl]quinazolin-4-one

Uniqueness

3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one is unique due to the presence of the methylsulfanyl group, which can influence its biological activity and chemical reactivity. This differentiates it from other quinazolinone derivatives and may contribute to its specific applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-[(4-methylsulfanylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-20-13-8-6-12(7-9-13)10-18-11-17-15-5-3-2-4-14(15)16(18)19/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSXXSXVOBHMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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